methyl 5-methyl-2-{[4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methylsulfanyl group
Preparation Methods
The synthesis of methyl 5-methyl-2-{[4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the methylsulfanyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
Methyl 5-methyl-2-{[4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
Thiazole-4-carboxylate derivatives: These compounds share the thiazole ring and carboxylate group but may have different substituents.
Pyrrole-2-carboxylate derivatives: These compounds feature the pyrrole ring and carboxylate group, with variations in the attached groups.
Methyl 5-methyl-2-{[4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of these rings and the presence of the methylsulfanyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3S2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-methylsulfanyl-2-pyrrol-1-ylbutanoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-12(14(20)21-2)16-15(23-10)17-13(19)11(6-9-22-3)18-7-4-5-8-18/h4-5,7-8,11H,6,9H2,1-3H3,(H,16,17,19) |
InChI Key |
ZDBHOQGIQRAHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(CCSC)N2C=CC=C2)C(=O)OC |
Origin of Product |
United States |
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